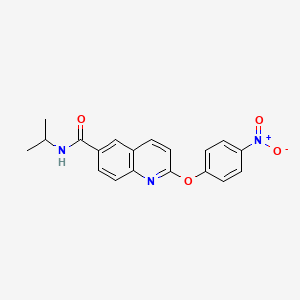

2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Description

Properties

CAS No. |

921211-20-3 |

|---|---|

Molecular Formula |

C19H17N3O4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)-N-propan-2-ylquinoline-6-carboxamide |

InChI |

InChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-3-9-17-13(11-14)4-10-18(21-17)26-16-7-5-15(6-8-16)22(24)25/h3-12H,1-2H3,(H,20,23) |

InChI Key |

WHOGVXKDGXLAEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Example Procedure (Friedländer Synthesis)

- React 2-aminobenzophenone with a suitable diketone (e.g., pentan-2,3-dione) in the presence of poly(phosphoric acid) (PPA) as a catalyst.

- Conduct the reaction solvent-free at approximately 90 °C for 1 hour.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Quench with saturated sodium carbonate solution, extract with dichloromethane, dry, and purify by recrystallization.

This method yields quinoline derivatives with high purity and good yield (~82%) and is adaptable for introducing various substituents on the quinoline ring.

Formation of the N-(Propan-2-yl) Carboxamide Group

The carboxamide functionality at the 6-position of the quinoline ring is introduced by amidation of the corresponding carboxylic acid or acid chloride derivative.

- Preparation of Quinoline-6-carboxylic Acid or Acid Chloride: The quinoline-6-carboxylic acid is converted to its acid chloride using reagents such as oxalyl chloride or thionyl chloride under mild conditions to prevent unwanted side reactions.

- Amidation: The acid chloride intermediate is reacted with isopropylamine to form the N-(propan-2-yl) carboxamide group. This reaction is typically carried out in an inert solvent (e.g., dichloromethane) at low temperature to moderate temperature.

- Dehydrating Agents: Carbodiimide reagents (e.g., DCC) or thionyl chloride can be used to facilitate amide bond formation.

This step is critical for ensuring the correct amide linkage and maintaining the integrity of the quinoline and nitrophenoxy substituents.

Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Quinoline core formation | Friedländer synthesis | 2-Aminobenzophenone + diketone, PPA, 90 °C, solvent-free | High yield, mild conditions |

| Nitro group introduction | Nitration | HNO3 / H2SO4 mixture | Controlled to avoid over-nitration |

| Phenoxy substitution | Nucleophilic aromatic substitution | 4-Nitrophenol, base (K2CO3), halogenated quinoline | Requires base, moderate temperature |

| Carboxamide formation | Amidation | Acid chloride + isopropylamine, inert solvent, mild temp | Use of oxalyl chloride or thionyl chloride |

Analytical and Purification Techniques

- Monitoring: TLC is commonly used to monitor reaction progress.

- Purification: Recrystallization from dichloromethane or column chromatography on silica gel is employed to purify intermediates and final products.

- Characterization: FT-IR, 1H-NMR, and 13C-NMR spectroscopy confirm the structure and purity of the synthesized compound. Density functional theory (DFT) calculations can complement experimental data to verify molecular geometry and electronic properties.

Industrial and Green Chemistry Considerations

- Optimization: Industrial synthesis may optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize waste.

- Continuous Flow Reactors: These can improve reaction control and scalability.

- Green Chemistry: Use of solvent-free conditions (e.g., Friedländer synthesis with PPA) and safer reagents aligns with sustainable practices.

Research Findings and Reaction Analysis

- The nitro group is susceptible to reduction to an amino group under catalytic hydrogenation or iron/acid conditions, which can be exploited for derivative synthesis.

- The carboxamide group can undergo hydrolysis under acidic or basic conditions, which must be controlled during synthesis and storage.

- The isopropyl substituent on the amide nitrogen is introduced via alkylation or direct amidation, influencing the compound’s biological activity and solubility.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, potassium carbonate.

Hydrolysis: Aqueous acid or base.

Major Products Formed

Reduction of Nitro Group: Formation of amino derivative.

Oxidation: Formation of quinoline N-oxide.

Substitution: Formation of various substituted quinoline derivatives.

Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide with structurally related quinoline carboxamides derived from the evidence:

*Calculated based on molecular formula.

Structural and Functional Analysis

Position 2 Substituents: The 4-nitrophenoxy group in the target compound contrasts with azetidinylmethyl () and piperazine propoxy () groups. Nitrophenoxy’s electron-withdrawing nature may favor π-π stacking or hydrogen bonding in target binding, whereas azetidinylmethyl and piperazine groups introduce basic nitrogen atoms, improving aqueous solubility.

Carboxamide Position and Substituents :

- The target compound’s 6-carboxamide differs from 3-carboxamide () and 4-carboxamide (). Positional changes alter the spatial orientation of the carboxamide, impacting target selectivity.

- The isopropyl group in the target compound is less polar than the 6-methylpyridinyl () or piperazine () substituents, suggesting differences in logP and bioavailability.

Synthetic Accessibility: Compounds in were synthesized via reductive amination with sodium triacetoxyborohydride, followed by chromatographic purification. The target compound likely requires similar steps but substitutes 4-nitrophenoxy and isopropylamine, which may demand optimized reaction conditions due to steric and electronic effects.

Hypothesized Pharmacological Implications

While biological data for the target compound is absent in the evidence, structural comparisons suggest:

- Metabolic Stability : The nitro group could render the compound susceptible to reductase enzymes, whereas azetidinyl or piperidine groups () might undergo oxidative metabolism.

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Reacting quinoline precursors with 4-nitrophenoxy groups under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) .

- Amide coupling : Using propan-2-amine with activated carboxylic acid intermediates (e.g., EDCI/HOBt or DCC) .

- Catalyzed reactions : Palladium or copper catalysts for cyclization steps, with toluene or DMF as solvents .

Critical factors : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yields range from 40–75% depending on stepwise efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : Resolves bond angles and nitro-group orientation (e.g., R-factor < 0.065) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify quinoline ring protons (δ 7.5–8.9 ppm) and amide protons (δ 6.2–6.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.12) .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based kinase or protease assays .

Controls : Include standard inhibitors (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Solubility issues : Use DMSO stocks ≤0.1% v/v with solubility enhancers (e.g., cyclodextrins) .

- Metabolic interference : Conduct metabolite profiling (LC-MS/MS) to identify degradation products .

Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer : Use:

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Methodological Answer : Optimize:

- Catalyst loading : Reduce Pd(OAc)₂ to 2 mol% with ligand additives (e.g., XPhos) .

- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 hrs) and improve regioselectivity .

- Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted nitrophenol .

Monitoring : TLC (hexane:EtOAc 3:1) and in-situ FTIR for nitro-group reduction .

Q. What strategies are effective for studying the compound’s mechanism of action in cancer models?

- Methodological Answer : Employ:

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Proteomics : SILAC labeling to quantify kinase inhibition (e.g., EGFR, AKT) .

- In vivo xenografts : Nude mice with tumor volume measurement (caliper) and IHC for proliferation markers (Ki-67) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.